molecular formula C12H13N3O5S2 B7878580 ({[4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)thien-2-yl]sulfonyl}amino)acetic acid

({[4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)thien-2-yl]sulfonyl}amino)acetic acid

Cat. No.: B7878580
M. Wt: 343.4 g/mol
InChI Key: FJYDUPPGWKHEHW-UHFFFAOYSA-N
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Description

({[4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)thien-2-yl]sulfonyl}amino)acetic acid is a complex organic compound characterized by its unique structure, which includes a cyclobutyl group, an oxadiazole ring, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)thien-2-yl]sulfonyl}amino)acetic acid typically involves multiple steps, starting with the preparation of the oxadiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions The thienyl group is then introduced via a sulfonylation reaction, followed by the attachment of the cyclobutyl group through a series of substitution reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

({[4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)thien-2-yl]sulfonyl}amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The thienyl and cyclobutyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the thienyl or cyclobutyl rings.

Scientific Research Applications

({[4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)thien-2-yl]sulfonyl}amino)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of ({[4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)thien-2-yl]sulfonyl}amino)acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The thienyl and cyclobutyl groups may enhance the compound’s binding affinity and specificity. Pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • ({[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)thien-2-yl]sulfonyl}amino)acetic acid
  • ({[4-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)thien-2-yl]sulfonyl}amino)acetic acid

Uniqueness

({[4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)thien-2-yl]sulfonyl}amino)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclobutyl group, in particular, provides a unique steric configuration that can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

2-[[4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)thiophen-2-yl]sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S2/c16-9(17)5-13-22(18,19)10-4-8(6-21-10)11-14-12(20-15-11)7-2-1-3-7/h4,6-7,13H,1-3,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYDUPPGWKHEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=NO2)C3=CSC(=C3)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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